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Introduction: Griseoviridin is a group A streptogramin antibiotic with potent antibacterial
activity, characterized by a complex 23-membered macrocyclic structure.[1][2] Its unique ene-
thiol linkage within a macrolactone has posed significant challenges to traditional synthetic
methods.[1][2] Recent advancements have led to a highly efficient chemoenzymatic synthesis
strategy. This approach combines a convergent chemical synthesis of a key precursor, pre-
griseoviridin, with a final, biocatalytic C-S bond formation step mediated by the cytochrome
P450 enzyme, SgvP.[1][2] This nine-step synthesis (longest linear sequence) provides a
scalable and effective route to (-)-Griseoviridin.[1]

These application notes provide a detailed overview of the chemoenzymatic synthesis of
Griseoviridin, including comprehensive experimental protocols for the key chemical and
enzymatic steps, and quantitative data to aid in reproducibility.

l. Overall Synthesis Workflow

The chemoenzymatic synthesis of Griseoviridin is a convergent process. The precursor, pre-
griseoviridin, is first synthesized through a series of chemical reactions. This is followed by an
enzymatic step where the cytochrome P450 enzyme, SgvP, catalyzes the formation of the
critical C-S bond to yield Griseoviridin.[1][2]
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Figure 1: High-level overview of the chemoenzymatic synthesis of Griseoviridin.

Il. Chemical Synthesis of Pre-Griseoviridin

The chemical synthesis of pre-griseoviridin is achieved through a convergent approach,
involving the synthesis of two key fragments, Fragment A and Fragment B, which are then
coupled and macrocyclized.[1]

A. Synthesis of Fragment A (Carboxylic Acid with Vinyl
lodide)

Fragment A is prepared from a known syn-1,3-diol. The key steps include a Takai olefination to
install the vinyl iodide and an oxazole formation.[1]

B. Synthesis of Fragment B (Amine with Vinyl Stannane)

Fragment B synthesis commences from (R)-(+)-propylene oxide. Notable transformations
include a copper-catalyzed vinylation, a cross-metathesis reaction, and the formation of a
propargyl amide.[1]

C. Fragment Coupling, Macrocyclization, and
Deprotection

Fragments A and B are joined via an amide coupling, followed by a palladium-catalyzed Stille
macrocyclization to form the 23-membered ring.[1][2] A final deprotection step yields pre-
griseoviridin.[1]

Figure 2: Workflow for the chemical synthesis of pre-griseoviridin.

lll. Experimental Protocols
A. Chemical Synthesis Protocols
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. Synthesis of Oxazole (Intermediate for Fragment A)[1]

To a solution of the preceding amide in anhydrous THF, add Deoxo-Fluor at -78 °C.

Allow the reaction to warm to room temperature and stir for 2 hours.

Cool the mixture to 0 °C and quench with saturated agueous NaHCOs.

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na2SOa,
and concentrate under reduced pressure.

Dissolve the crude oxazoline in CH2Clz and add BrCCls followed by DBU.

Stir the reaction at room temperature for 12 hours.

Quench with saturated aqueous NHaCl and extract with CH2Clz.

Dry the combined organic layers over Na2SOa4, concentrate, and purify by flash
chromatography to afford the oxazole.

. Stille Macrocyclization[1]

To a solution of the linear precursor in anhydrous and degassed DMF, add Pdz(dba)s and
LiCl.

Heat the reaction mixture to 50 °C and stir for 16 hours under an argon atmosphere.

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over Na2SOa.

Concentrate under reduced pressure and purify the crude product by flash chromatography
to yield the macrocycle.

. Synthesis of Pre-Griseoviridin (Final Deprotection)[1]

Dissolve the protected macrocycle in a solution of trifluoroacetic acid (TFA) and triethylsilane
(TES) in chloroform.
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« Stir the reaction at 0 °C for 1 hour.
» Concentrate the reaction mixture under reduced pressure.

 Purify the crude product by preparative HPLC to obtain pre-griseoviridin.

B. Enzymatic Synthesis Protocol

1. In Vitro Reconstitution of SgvP for Griseoviridin Synthesis[1]
o Prepare a reaction buffer containing potassium phosphate (pH 7.5), MgClz, and glycerol.
 To the buffer, add pre-griseoviridin (dissolved in DMSO).

e Initiate the reaction by adding the P450 enzyme SgvP, a redox partner (e.g., Fdx/Fdr), and
an NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate
dehydrogenase, and NADPY).

 Incubate the reaction mixture at 30 °C with shaking for 12-16 hours.
e Quench the reaction by adding an equal volume of ice-cold acetonitrile.
o Centrifuge the mixture to precipitate proteins.

e Analyze the supernatant by LC-MS and purify by preparative HPLC to isolate (-)-
Griseoviridin.

IV. Quantitative Data

The following tables summarize the yields for the key steps in the chemoenzymatic synthesis of
Griseoviridin.

Table 1: Yields for the Chemical Synthesis of Pre-Griseoviridin
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Step Transformation Yield (%)
Oxazole formation from amide
1 79
(2 steps)
9.7 Other steps in fragment
synthesis and coupling
8 Final deprotection to pre- 49 (overall from protected
griseoviridin macrocycle)
Total Synthesis of Pre-
Overall -

Griseoviridin

Note: Detailed yields for all individual steps are often found in the supplementary information of
the primary literature and may vary.

Table 2: Yield for the Enzymatic Synthesis of Griseoviridin

Substrate Enzyme System Product Isolated Yield (%)

) o SgvP, Fdx/Fdr, ] o
Pre-Griseoviridin ] (-)-Griseoviridin 78
NADPH regeneration

V. Conclusion

The chemoenzymatic approach to (-)-Griseoviridin offers a powerful and efficient strategy for
the synthesis of this complex natural product.[1] The combination of a convergent chemical
synthesis to access the key precursor, pre-griseoviridin, and a highly effective enzymatic C-S
bond formation step provides a scalable route for further investigation and development of
Griseoviridin and its analogs.[1] The detailed protocols and data presented herein serve as a
valuable resource for researchers in the fields of natural product synthesis, biocatalysis, and
drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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griseoviridin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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